molecular formula C7H14ClNO4S B2921264 Methyl (2S,4R)-4-methylsulfonylpyrrolidine-2-carboxylate;hydrochloride CAS No. 2375248-23-8

Methyl (2S,4R)-4-methylsulfonylpyrrolidine-2-carboxylate;hydrochloride

Cat. No. B2921264
M. Wt: 243.7
InChI Key: DHTLPAYZAHKVRB-IBTYICNHSA-N
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Description

Methyl (2S,4R)-4-methylsulfonylpyrrolidine-2-carboxylate;hydrochloride, commonly known as MSCH, is a chemical compound that has been extensively studied in the field of medicinal chemistry. It is a chiral molecule that has a wide range of applications in scientific research, particularly in the development of new drugs and therapies.

Scientific Research Applications

Catalytic Applications in Organic Synthesis

A study detailed the use of an amide derived from a similar structure for catalyzing Cu-catalyzed coupling reactions, demonstrating the utility of sulfonyl-containing pyrrolidine derivatives in facilitating metal-catalyzed coupling of aryl chlorides with sulfinic acid salts. This reaction pathway is significant for synthesizing pharmaceutically important aryl methylsulfones, showcasing the chemical's utility in organic synthesis and drug discovery (Ma et al., 2017).

Analytical Chemistry and Structural Identification

In the field of analytical chemistry, derivatives of pyrrolidine have been used to explore the structural characteristics of chlorinated organic compounds. The one-bond chlorine-isotope effect in NMR spectroscopy offers a tool for identifying chlorinated carbons, indicating the potential of sulfonyl pyrrolidine derivatives in aiding the structural elucidation of complex molecules (Irvine, Cooper, & Thornburgh, 2008).

Photoreactive Studies

Research into the photochemical behavior of methyl 2-pyridinecarboxylate in the presence of methanol revealed insights into methylation and methoxylation pathways. Such studies inform on the reactivity of pyrrolidine derivatives under UV irradiation, contributing to the understanding of photo-induced chemical transformations (Sugiyama et al., 1981).

Synthesis of Heterocyclic Compounds

The synthesis of substituted methyl o-nitrophenyl sulfides using a catalyzed nucleophilic substitution reaction highlights the versatility of sulfone and sulfoxide groups in pyrrolidine derivatives for preparing complex organic molecules. This research underlines the compound's role in synthesizing diverse chemical structures with potential applications in medicinal chemistry and materials science (Dudová et al., 2002).

Chemical Oxidation Studies

Oxidation studies of methyl (methylthio)methyl sulfoxide to bis(methylsulfinyl)methane using various oxidants, including hydrogen peroxide and m-chloroperbenzoic acid, demonstrate the reactivity and transformation possibilities of methylsulfonyl-containing compounds. These findings contribute to the broader understanding of oxidation mechanisms in sulfur-containing organic compounds, relevant for chemical synthesis and environmental chemistry (Ogura, Suzuki, & Tsuchihashi, 1980).

Future Directions

: Ali, J., Khan, A., Park, J. S., Tahir, M., Ahmad, W., Choe, K., & Kim, M. O. (2023). Neuroprotective Effects of N-methyl-(2S,4R)-trans-4-hydroxy-L-proline (NMP) against Amyloid-β-Induced Alzheimer’s Disease Mouse Model. Nutrients, 15(23), 4986. DOI: 10.3390/nu15234986

properties

IUPAC Name

methyl (2S,4R)-4-methylsulfonylpyrrolidine-2-carboxylate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO4S.ClH/c1-12-7(9)6-3-5(4-8-6)13(2,10)11;/h5-6,8H,3-4H2,1-2H3;1H/t5-,6+;/m1./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHTLPAYZAHKVRB-IBTYICNHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CC(CN1)S(=O)(=O)C.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)[C@@H]1C[C@H](CN1)S(=O)(=O)C.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14ClNO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl (2S,4R)-4-methylsulfonylpyrrolidine-2-carboxylate;hydrochloride

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